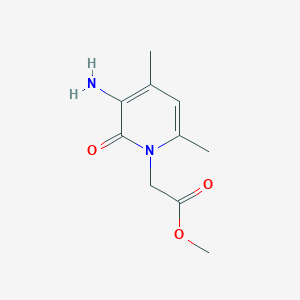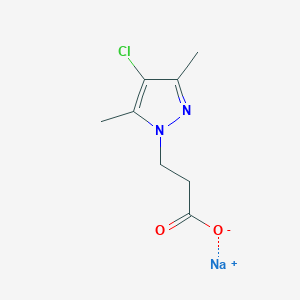![molecular formula C22H27N5O2 B2407483 8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-09-7](/img/structure/B2407483.png)
8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative. Purines are biologically synthesized as nucleotides, i.e., bases attached to ribose 5-phosphate . They play roles in many metabolic pathways, such as energy utilization, regulation of enzyme activity, and cell signaling .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives can be synthesized through various methods. For instance, a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates .Molecular Structure Analysis
The compound contains a purine ring, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. The sec-butyl, trimethyl, and phenethyl groups are alkyl groups attached to the purine ring .Applications De Recherche Scientifique
Receptor Affinity and Pharmacological Potential
Research has delved into the pharmacological potential of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their receptor affinity and inhibitor activity. Notably, compounds in this category have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and as inhibitors for phosphodiesterases (PDE4B and PDE10A). These derivatives have displayed promising properties as potent ligands for the mentioned receptors, coupled with weak inhibitory potency for the phosphodiesterases. This has laid the groundwork for identifying these compounds as potential candidates for antidepressant and/or anxiolytic applications. Further, molecular modeling has provided insights, suggesting that these derivatives could lead to significant compounds for antidepressant and anxiolytic applications (Zagórska et al., 2016).
Serotonin Transporter Activity
In exploring the acid-base properties of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione, studies have assessed their affinity for serotonin transporters. This investigation has been crucial in determining the dissociation constant (pKa) of these compounds, leveraging both experimental and computational methods to provide comprehensive insights. The results from this research could offer a deeper understanding of the relationship between the compounds' structure, their biological activity, and their potential as therapeutic agents (Zagórska et al., 2011).
Pharmacokinetic and Safety Profile
The safety profile and pharmacokinetic properties of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have also been a focal point of research. Studies have been conducted to understand the intrinsic activity of these compounds at various signaling pathways, particularly focusing on the serotonin 5-HT1A receptor. In addition to in vitro experiments, in vivo models have been employed to assess the antidepressant-like activity of these derivatives. The distinct structural variations among these compounds have been observed to result in varied pharmacological, functional, and side-effect profiles, emphasizing the importance of comprehensive studies to fully understand their mechanisms and potential therapeutic benefits (Partyka et al., 2020).
Propriétés
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-6-14(2)26-15(3)16(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)13-12-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPUQNLUKVXSSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

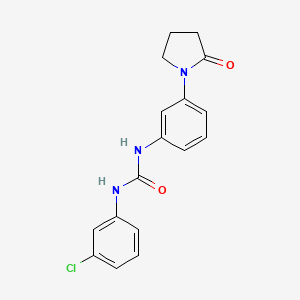
![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)
![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2407407.png)
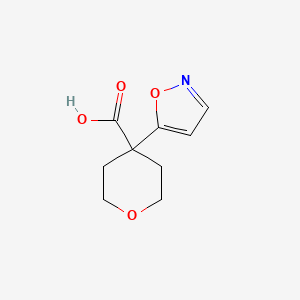
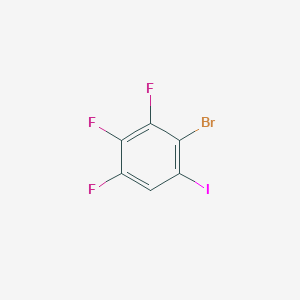
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

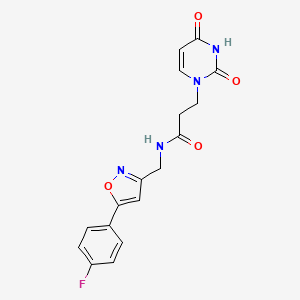
![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)
